Cas no 1309366-09-3 (1-(2-Bromo-3-methylbenzoyl)pyrrolidine)
1-(2-Bromo-3-methylbenzoyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- (2-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone
- 1-(2-Bromo-3-methylbenzoyl)pyrrolidine
- QAUOJYDYLGGPJN-UHFFFAOYSA-N
- Methanone,(2-bromo-3-methylphenyl)-1-pyrrolidinyl-
- Methanone, (2-bromo-3-methylphenyl)-1-pyrrolidinyl-
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- MDL: MFCD22575256
- Inchi: 1S/C12H14BrNO/c1-9-5-4-6-10(11(9)13)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8H2,1H3
- InChI Key: QAUOJYDYLGGPJN-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC=CC=1C(N1CCCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 238
- Topological Polar Surface Area: 20.3
1-(2-Bromo-3-methylbenzoyl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB540754-1 g |
1-(2-Bromo-3-methylbenzoyl)pyrrolidine; . |
1309366-09-3 | 1g |
€359.30 | 2023-04-14 | ||
| abcr | AB540754-250mg |
1-(2-Bromo-3-methylbenzoyl)pyrrolidine; . |
1309366-09-3 | 250mg |
€228.00 | 2025-03-19 | ||
| abcr | AB540754-500mg |
1-(2-Bromo-3-methylbenzoyl)pyrrolidine; . |
1309366-09-3 | 500mg |
€291.80 | 2025-03-19 | ||
| abcr | AB540754-1g |
1-(2-Bromo-3-methylbenzoyl)pyrrolidine; . |
1309366-09-3 | 1g |
€355.50 | 2025-03-19 | ||
| abcr | AB540754-2.52,5g |
1-(2-Bromo-3-methylbenzoyl)pyrrolidine; . |
1309366-09-3 | 2.52,5g |
€692.40 | 2024-04-19 |
1-(2-Bromo-3-methylbenzoyl)pyrrolidine Suppliers
1-(2-Bromo-3-methylbenzoyl)pyrrolidine Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 1-(2-Bromo-3-methylbenzoyl)pyrrolidine
Professional Introduction to 1-(2-Bromo-3-methylbenzoyl)pyrrolidine (CAS No. 1309366-09-3)
1-(2-Bromo-3-methylbenzoyl)pyrrolidine, identified by the CAS number 1309366-09-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its structural uniqueness and its potential applications in the development of novel therapeutic agents. The benzoyl moiety, combined with a brominated and methylated aromatic ring, provides a versatile platform for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
The structural features of 1-(2-Bromo-3-methylbenzoyl)pyrrolidine include a pyrrolidine ring attached to a benzoyl group, which is substituted with a bromine atom at the 2-position and a methyl group at the 3-position. This specific substitution pattern enhances its reactivity and makes it suitable for various chemical transformations. The presence of the bromine atom, in particular, facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in the synthesis of complex organic molecules.
In recent years, there has been a growing interest in exploring the pharmacological properties of heterocyclic compounds, particularly those incorporating the pyrrolidine scaffold. Pyrrolidine derivatives have shown promise in various therapeutic areas, including central nervous system disorders, antiviral treatments, and anticancer therapies. The benzoyl group in 1-(2-Bromo-3-methylbenzoyl)pyrrolidine can be further functionalized to introduce additional pharmacophores, enhancing its potential as a lead compound for drug discovery.
One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The combination of the brominated aromatic ring and the pyrrolidine nitrogen atom provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. For instance, recent studies have demonstrated the use of 1-(2-Bromo-3-methylbenzoyl)pyrrolidine in the synthesis of kinase inhibitors, which are critical in cancer therapy. The benzoyl group can be modified to create potent inhibitors that target specific kinases involved in tumor growth and progression.
The bromine atom at the 2-position of the benzoyl moiety is particularly noteworthy, as it enables palladium-catalyzed cross-coupling reactions with a wide range of organic substrates. These reactions are fundamental in constructing complex molecular architectures and have been extensively used in the synthesis of natural products and drug candidates. For example, researchers have utilized 1-(2-Bromo-3-methylbenzoyl)pyrrolidine to develop novel antifungal agents by incorporating azole rings through Suzuki-Miyaura coupling reactions.
In addition to its role as an intermediate in drug synthesis, 1-(2-Bromo-3-methylbenzoyl)pyrrolidine has also been explored in materials science applications. The unique electronic properties of this compound make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of charge transport properties, which is essential for optimizing device performance.
The synthesis of 1-(2-Bromo-3-methylbenzoyl)pyrrolidine typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the bromination of 3-methylbenzaldehyde followed by condensation with pyrrole derivatives under acidic conditions. Subsequent oxidation and functionalization steps yield the desired product. Recent advancements in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce this compound on an industrial scale.
The pharmacological evaluation of 1-(2-Bromo-3-methylbenzoyl)pyrrolidine has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Furthermore, preliminary animal models have indicated that it may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
The versatility of 1-(2-Bromo-3-methylbenzoyl)pyrrolidine extends beyond its applications in pharmaceuticals and materials science. It has also been used as a ligand in coordination chemistry, where it forms stable complexes with transition metals such as palladium and copper. These metal complexes can serve as catalysts or catalyst precursors in various organic transformations, highlighting the compound's broad utility across different scientific disciplines.
In conclusion, 1-(2-Bromo-3-methylbenzoyl strong>)< strong >pyrролидин strong >(CAS No. < strong >1309366-09-3 strong >) is a multifaceted compound with significant potential in multiple fields. Its unique structural features make it an invaluable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic research and industrial development.
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